4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid
Overview
Description
The compound “4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid” is a complex organic molecule that contains several functional groups and rings . It has a benzyl group that is substituted with two chlorine atoms, a pyrrolopyridine ring, and a benzoic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The dichlorobenzyl group, the pyrrolopyridine ring, and the benzoic acid group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the benzoic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the dichlorobenzyl and pyrrolopyridine groups could contribute to its lipophilicity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-[(2,6-dichlorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c22-18-2-1-3-19(23)17(18)9-15-11-25-20-16(15)8-14(10-24-20)12-4-6-13(7-5-12)21(26)27/h1-8,10-11H,9H2,(H,24,25)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUIEPGJTBVYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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